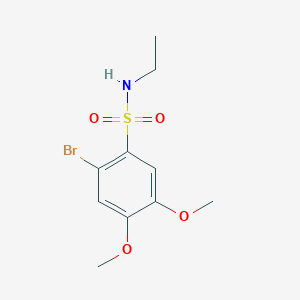
N,N'-bis(2-phenoxyethyl)thiophene-2,5-dicarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N'-bis(2-phenoxyethyl)thiophene-2,5-dicarboxamide (abbreviated as BPEC) is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. BPEC is a thiophene derivative that possesses interesting biological properties, making it a promising candidate for further research.
Mecanismo De Acción
The exact mechanism of action of N,N'-bis(2-phenoxyethyl)thiophene-2,5-dicarboxamide is not fully understood. However, studies suggest that N,N'-bis(2-phenoxyethyl)thiophene-2,5-dicarboxamide exerts its biological activity through the inhibition of specific enzymes and signaling pathways. For example, N,N'-bis(2-phenoxyethyl)thiophene-2,5-dicarboxamide has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division in cancer cells. N,N'-bis(2-phenoxyethyl)thiophene-2,5-dicarboxamide has also been shown to inhibit the NF-κB signaling pathway, which is a key regulator of inflammation and immune response.
Biochemical and Physiological Effects:
N,N'-bis(2-phenoxyethyl)thiophene-2,5-dicarboxamide has been shown to have several biochemical and physiological effects. In cancer cells, N,N'-bis(2-phenoxyethyl)thiophene-2,5-dicarboxamide induces cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. Inflammatory cells, N,N'-bis(2-phenoxyethyl)thiophene-2,5-dicarboxamide inhibits the production of pro-inflammatory cytokines, leading to a reduction in inflammation. Additionally, N,N'-bis(2-phenoxyethyl)thiophene-2,5-dicarboxamide has been shown to possess antimicrobial activity against several bacterial strains, leading to the inhibition of bacterial growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N,N'-bis(2-phenoxyethyl)thiophene-2,5-dicarboxamide in laboratory experiments include its synthetic accessibility, high purity, and well-defined chemical structure. Additionally, N,N'-bis(2-phenoxyethyl)thiophene-2,5-dicarboxamide has shown promising biological activity against several diseases, making it a potential candidate for further research. However, the limitations of using N,N'-bis(2-phenoxyethyl)thiophene-2,5-dicarboxamide in laboratory experiments include its low solubility in aqueous solutions, which can limit its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for the research on N,N'-bis(2-phenoxyethyl)thiophene-2,5-dicarboxamide. One potential direction is to study the pharmacokinetics and pharmacodynamics of N,N'-bis(2-phenoxyethyl)thiophene-2,5-dicarboxamide to determine its optimal dosing and administration. Another direction is to investigate the potential of N,N'-bis(2-phenoxyethyl)thiophene-2,5-dicarboxamide as a combination therapy with other anticancer or anti-inflammatory agents. Additionally, further research is needed to elucidate the exact mechanism of action of N,N'-bis(2-phenoxyethyl)thiophene-2,5-dicarboxamide and its potential targets.
Métodos De Síntesis
N,N'-bis(2-phenoxyethyl)thiophene-2,5-dicarboxamide can be synthesized through a multistep process involving the reaction of 2-bromoethyl phenyl ether with thiophene-2,5-dicarboxylic acid followed by amidation with ethylenediamine. The final product is obtained after purification through column chromatography.
Aplicaciones Científicas De Investigación
N,N'-bis(2-phenoxyethyl)thiophene-2,5-dicarboxamide has been studied for its potential therapeutic applications in various fields of medicine, including cancer, inflammation, and infectious diseases. In cancer research, N,N'-bis(2-phenoxyethyl)thiophene-2,5-dicarboxamide has shown promising anticancer activity against several cancer cell lines, including breast, lung, and colon cancer. N,N'-bis(2-phenoxyethyl)thiophene-2,5-dicarboxamide has also been studied for its anti-inflammatory properties, where it has shown to inhibit the production of pro-inflammatory cytokines. Additionally, N,N'-bis(2-phenoxyethyl)thiophene-2,5-dicarboxamide has been shown to possess antimicrobial activity against several bacterial strains.
Propiedades
Nombre del producto |
N,N'-bis(2-phenoxyethyl)thiophene-2,5-dicarboxamide |
|---|---|
Fórmula molecular |
C22H22N2O4S |
Peso molecular |
410.5 g/mol |
Nombre IUPAC |
2-N,5-N-bis(2-phenoxyethyl)thiophene-2,5-dicarboxamide |
InChI |
InChI=1S/C22H22N2O4S/c25-21(23-13-15-27-17-7-3-1-4-8-17)19-11-12-20(29-19)22(26)24-14-16-28-18-9-5-2-6-10-18/h1-12H,13-16H2,(H,23,25)(H,24,26) |
Clave InChI |
NNFICICZPUGMDY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OCCNC(=O)C2=CC=C(S2)C(=O)NCCOC3=CC=CC=C3 |
SMILES canónico |
C1=CC=C(C=C1)OCCNC(=O)C2=CC=C(S2)C(=O)NCCOC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-butoxy-N-[3-(pyrrolidin-1-yl)phenyl]benzamide](/img/structure/B299644.png)

![4-{[(5-Bromo-2-thienyl)sulfonyl]amino}butanoic acid](/img/structure/B299647.png)

![N-[5-(1,3-dihydrobenzotriazol-2-yl)-3-methyl-6-oxocyclohexa-2,4-dien-1-ylidene]-2,2-diphenylacetamide](/img/structure/B299654.png)
![N-{4-[(benzylamino)carbonyl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B299656.png)
![2-{[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(2,4,6-trimethylphenyl)ethanone](/img/structure/B299657.png)
![3,5-dimethoxy-N-[3-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B299658.png)

![N-[3-(1-pyrrolidinyl)phenyl]-2-thiophenecarboxamide](/img/structure/B299660.png)
![4-tert-butyl-N-{2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)sulfanyl]ethyl}benzenesulfonamide](/img/structure/B299664.png)
![N-[3-(1-pyrrolidinyl)phenyl]-2-naphthalenesulfonamide](/img/structure/B299666.png)
![Nalpha-[(benzyloxy)carbonyl]-N-cyclopropylphenylalaninamide](/img/structure/B299668.png)